molecular formula C9H16O2 B14367997 2-Pentyl-2,3-dihydrofuran-3-OL CAS No. 91795-93-6

2-Pentyl-2,3-dihydrofuran-3-OL

Cat. No.: B14367997
CAS No.: 91795-93-6
M. Wt: 156.22 g/mol
InChI Key: UWCKJXDJKNNZIG-UHFFFAOYSA-N
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Description

2-Pentyl-2,3-dihydrofuran-3-OL is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a pentyl group and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-2,3-dihydrofuran-3-OL can be achieved through several methods. One common approach involves the catalytic hydrogenation of furan derivatives. For instance, the hydrogenation of furan in the presence of a palladium catalyst can yield 2,3-dihydrofuran, which can then be further functionalized to obtain this compound .

Another method involves the cyclization of appropriate precursors. For example, the reaction of 1,4-butanediol with cobalt catalysts can produce 2,3-dihydrofuran, which can be subsequently modified to introduce the pentyl and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. The use of cobalt or palladium catalysts in continuous flow reactors allows for efficient and scalable synthesis. Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-2,3-dihydrofuran-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The pentyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pentyl-2,3-dihydrofuran-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentyl-2,3-dihydrofuran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields .

Properties

CAS No.

91795-93-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-pentyl-2,3-dihydrofuran-3-ol

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-9-8(10)6-7-11-9/h6-10H,2-5H2,1H3

InChI Key

UWCKJXDJKNNZIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C=CO1)O

Origin of Product

United States

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